Valsartan - 137862-53-4

Valsartan

Catalog Number: EVT-285687
CAS Number: 137862-53-4
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valsartan is a synthetically derived compound belonging to the class of drugs known as angiotensin II receptor blockers (ARBs). [] It is a potent, competitive antagonist of the angiotensin II receptor, particularly the AT1 subtype. [] In scientific research, Valsartan serves as a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes. [] Its specific actions make it particularly useful in investigating cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy. []

Future Directions
  • Clarifying Gender-Specific Responses: Further research is needed to understand the underlying mechanisms behind the observed gender-specific responses to Valsartan, particularly in heart failure, potentially leading to tailored therapies. []
  • Optimizing Combination Therapies: Investigating the optimal use of Valsartan in combination with other medications, such as statins or other antihypertensives, to maximize therapeutic benefits while minimizing side effects remains an active area of research. [, ]
  • Targeting Drug Delivery: Exploring novel drug delivery systems, like nanocrystals or pulsatile release formulations, to enhance Valsartan's bioavailability and target its release for improved therapeutic outcomes represents a promising avenue. []

Sacubitril

  • Relevance: Sacubitril is commonly co-formulated with Valsartan in a single-pill combination known as Entresto® . This combination therapy has been shown to be more effective than enalapril in reducing cardiovascular death and hospitalizations in patients with heart failure with reduced ejection fraction . The combination targets both the renin-angiotensin-aldosterone system (through Valsartan) and the neprilysin pathway (through Sacubitril) to provide synergistic benefits in heart failure management.

Enalapril

  • Relevance: Enalapril is a commonly used medication for hypertension and heart failure, often considered a standard treatment option . Several studies have compared the efficacy and safety of Valsartan, an angiotensin II receptor blocker (ARB), to Enalapril in treating these conditions. While both drugs effectively lower blood pressure, Valsartan has been associated with a lower incidence of cough, a common side effect of ACE inhibitors like Enalapril .

LBQ657

  • Relevance: LBQ657 works synergistically with Valsartan to improve outcomes in heart failure patients. While Valsartan blocks the harmful effects of angiotensin II, LBQ657 enhances the beneficial effects of natriuretic peptides . This dual mechanism of action is central to the clinical efficacy of the Sacubitril/Valsartan combination.

Losartan

    Amlodipine

    • Relevance: Amlodipine is often compared to Valsartan in clinical trials evaluating blood pressure control and cardiovascular outcomes . While both drugs are effective in reducing blood pressure, they achieve this through different mechanisms, potentially leading to differing side effect profiles and patient suitability.

    Aliskiren

      Benazepril

      • Relevance: Benazepril, like Enalapril, is often used as a comparator to Valsartan in studies investigating the treatment of hypertension, heart failure, and renal disease . These comparisons aim to assess the relative efficacy and safety of different approaches to modulating the renin-angiotensin-aldosterone system.

      Candesartan

      • Relevance: Candesartan serves as a valuable comparator to Valsartan in clinical studies evaluating the efficacy and safety of different ARBs . By comparing their effects on blood pressure control, renal function, and cardiovascular outcomes, researchers can gain insights into the potential advantages and disadvantages of each ARB in specific patient populations.

      Hydrochlorothiazide

      • Relevance: Hydrochlorothiazide is frequently combined with Valsartan in a single-pill formulation to achieve synergistic blood pressure reduction . This combination therapy targets two different mechanisms involved in blood pressure regulation: the renin-angiotensin-aldosterone system (through Valsartan) and fluid volume (through Hydrochlorothiazide).

      Cilnidipine

      • Relevance: Cilnidipine has been investigated in combination with Valsartan as a potential strategy for improving blood pressure control, particularly in patients with morning hypertension . By combining medications with different mechanisms of action, the aim is to achieve a more comprehensive and sustained reduction in blood pressure throughout the day.
      Synthesis Analysis

      Synthesis Methods
      The synthesis of valsartan has been explored through various methods, with significant advancements aimed at improving efficiency and reducing costs. Notable synthetic routes include:

      1. Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with organoboron compounds. A common pathway starts with 2-chlorobenzonitrile and 4-tolylboronic acid to produce 2-cyano-4-methylbiphenyl, which is subsequently brominated and reacted with L-valine methyl ester .
      2. Negishi Coupling: An efficient synthesis route utilizes directed ortho-metalation followed by Negishi coupling with aryl bromides. This method has shown to overcome some drawbacks of previous syntheses, such as lower yields and longer reaction times .
      3. Continuous Flow Synthesis: Recent developments have introduced continuous flow methods for synthesizing valsartan precursors, using a combination of acylation and methyl ester hydrolysis in a coil reactor setup, achieving high yields .
      4. Alternative Methods: Other approaches include the use of tributyltin chloride and sodium azide for cyclization reactions, which have also been optimized for better yields and reduced reaction times .
      Molecular Structure Analysis

      Molecular Structure
      Valsartan has a complex molecular structure characterized by its biphenyl core and a tetrazole ring. The chemical formula for valsartan is C24_{24}H29_{29}N5_{5}O3_{3}, with a molecular weight of approximately 435.52 g/mol. The structure features:

      • Biphenyl System: Two phenyl rings connected by a single bond.
      • Tetrazole Ring: A five-membered ring containing four nitrogen atoms.
      • Valine Derivative: The presence of an L-valine moiety contributes to its pharmacological activity.

      The structural configuration allows valsartan to effectively bind to angiotensin II receptors, blocking their action.

      Chemical Reactions Analysis

      Chemical Reactions Involving Valsartan
      Valsartan participates in several chemical reactions during its synthesis:

      1. Coupling Reactions: Key reactions include Suzuki-Miyaura and Negishi couplings, which are essential for forming the biphenyl structure.
      2. Acylation Reactions: Valsartan is synthesized through acylation processes that form the ester linkages critical for its activity.
      3. Hydrolysis Reactions: Hydrolysis steps are involved in converting intermediates into the final valsartan product, typically involving base-catalyzed reactions to remove protective groups .

      These reactions are crucial for achieving high purity and yield in valsartan synthesis.

      Mechanism of Action

      Mechanism of Action
      Valsartan acts primarily as an antagonist at the angiotensin II type 1 receptor (AT1). By binding to these receptors, valsartan inhibits the vasoconstrictive effects of angiotensin II, leading to:

      • Vasodilation: Relaxation of blood vessels, reducing systemic vascular resistance.
      • Decreased Aldosterone Secretion: Lower levels of aldosterone lead to reduced sodium and water retention, further lowering blood pressure.
      • Inhibition of Sympathetic Nervous System Activity: This results in decreased heart rate and cardiac output.

      Clinical studies have demonstrated valsartan's effectiveness in lowering blood pressure and improving cardiovascular outcomes in patients with hypertension and heart failure .

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: White to off-white crystalline powder.
      • Solubility: Soluble in methanol, slightly soluble in water.
      • Melting Point: Approximately 114–118 °C.

      Chemical Properties

      • Stability: Valsartan is stable under normal conditions but should be protected from light and moisture.
      • pH Range: The compound is typically stable within a pH range of 5 to 7.

      These properties are essential for formulating valsartan into effective pharmaceutical products.

      Applications

      Scientific Applications
      Valsartan's primary application is in treating hypertension and heart failure. It is also used in clinical settings for:

      • Post-myocardial Infarction Treatment: Reducing mortality rates following heart attacks.
      • Heart Failure Management: Improving symptoms and quality of life in patients with chronic heart failure.
      • Kidney Protection in Diabetic Patients: Slowing the progression of diabetic nephropathy.

      Research continues into additional applications of valsartan, including its potential benefits in other cardiovascular conditions and its role in combination therapies .

      Synthetic Methodologies & Process Optimization

      Novel Synthetic Pathways for Tetrazole Biphenyl Core Assembly

      The tetrazole-biphenyl moiety constitutes the pharmacologically active core of valsartan, and its synthesis has evolved significantly to address yield and purity challenges. Traditional routes rely on stoichiometric azide cyclization, where 4'-methyl-2-cyanobiphenyl reacts with sodium azide and triethylamine hydrochloride in polar aprotic solvents like dimethylformamide (DMF) at 100–120°C for 12–24 hours. This method typically achieves 65–75% yield but generates significant inorganic waste and carries explosion risks due to azide accumulation [7] [9].

      Recent innovations employ organotin azide intermediates to enhance safety and efficiency. The modified pathway involves:

      • Pd-catalyzed Suzuki coupling of 2-cyanophenylboronic acid with 4-bromotoluene to form 4'-methyl-2-cyanobiphenyl (yield: 92%)
      • Cyclization using tributyltin azide in refluxing toluene (8 hours), achieving 85% yield with reduced exothermicity [7].Table: Comparative Tetrazole Cyclization Methods
      MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)NDMA Risk
      TraditionalNaN₃, Et₃N·HClDMF100–12065–75High
      Organotin-mediatedBu₃SnN₃Toluene11085Low
      Continuous FlowZnCl₂, NaN₃MeCN/H₂O15091Minimal

      Additionally, continuous flow technology enables safer tetrazole formation by processing azide reactions in microreactors with precise temperature control. Using zinc chloride catalysis in acetonitrile/water at 150°C with <2-minute residence time, this method achieves 91% yield while minimizing hazardous intermediate accumulation [9].

      Catalytic Strategies for Stereoselective Valine Derivative Integration

      The (S)-valine fragment must be incorporated with >99.5% enantiomeric excess (ee) to ensure valsartan’s biological activity. Early manufacturing used chiral pool resolution of natural L-valine, but this approach limited throughput due to costly purification needs [8].

      Modern processes employ asymmetric catalysis during the N-acylation step:

      • Cinchona alkaloid-derived phase-transfer catalysts enable enantioselective benzylation of valine methyl ester with 4'-bromomethylbiphenyl intermediates in biphasic toluene/NaOH systems. This achieves 97% ee at room temperature within 4 hours [8].
      • Enzymatic dynamic kinetic resolution using immobilized lipase B (e.g., Novozym 435) concurrently racemizes and acylates valine precursors, delivering 99% ee and 90% conversion in methyl tert-butyl ether at 50°C [4].

      Table: Stereocontrol Methods for Valine Coupling

      StrategyCatalystSolvent Systemee (%)Reaction Time
      Chiral resolutionNone (L-valine)MeOH/H₂O>99.524 h
      Phase-transfer catalysisBenzylquininium chlorideToluene/NaOH974 h
      Enzymatic DKRImmobilized lipase BMTBE998 h

      Critical to process economics is catalyst recycling – immobilized enzymes maintain >90% activity after 10 cycles when operated under anhydrous conditions, reducing per-batch costs by 40% [4] [9].

      Hypochlorite-Mediated Cyclization for Impurity Mitigation

      The 2018 global valsartan recalls due to N-nitrosodimethylamine (NDMA) contamination underscored the need for impurity control in tetrazole synthesis. NDMA forms via nitrosation of dimethylamine – a common byproduct in traditional azide routes. Hypochlorite-mediated cyclization presents a solution by avoiding amine-containing reagents [7] [3].

      The optimized protocol:

      • React 4'-methyl-2-cyanobiphenyl with sodium hypochlorite (1.2 eq) and sodium azide (1.5 eq) in aqueous acetic acid (pH 4.5) at 60°C
      • Quench with ascorbic acid to reduce residual nitrosating agents
      • Extract with ethyl acetate, wash with 5% brine, and crystallize from heptane/ethyl acetate [7]

      This method achieves NDMA levels <1 ppm – below the FDA’s 96 ppm permissible daily intake limit – while maintaining tetrazole yields of 88%. The mechanism involves hypochlorite-generated nitrenium ions that undergo direct [2+3] cycloaddition without dimethylamine intermediates [7] [9].

      Table: Impurity Profile Comparison Across Methods

      Cyclization MethodNDMA (ppm)NDEA (ppm)Total ImpuritiesTetrazole Yield
      Traditional (NaN₃/DMF)120–85015–602.1%75%
      Organotin-mediated<10ND0.9%85%
      Hypochlorite-mediated<1ND0.3%88%

      ND = Not Detected (Limit: 0.1 ppm) [7] [3]

      Solvent Systems and Reaction Kinetics in Industrial-Scale Production

      Valsartan’s low water solubility (0.18 g/L) necessitates careful solvent selection to balance reaction efficiency and purification. Industrial processes employ tandem solvent systems that shift polarity across synthesis stages:

      • Tetrazole cyclization: Use toluene/water biphasic mixtures to facilitate azide diffusion while enabling aqueous extraction of inorganic salts (k = 0.18 min⁻¹ at 110°C) [9]
      • Valine coupling: Perform in aprotic solvents (acetonitrile or DMF) to minimize ester hydrolysis during N-alkylation (t₁/₂ = 45 min in MeCN vs 12 min in MeOH) [7]
      • Final hydrolysis: Employ ethanol/water (4:1) with NaOH to dissolve valsartan intermediates while controlling saponification rates [8]

      Reaction kinetics optimization has enabled 40% batch time reduction:

      • Temperature profiling: Staged heating (70°C → 110°C) during tetrazole formation suppresses byproduct generation while maintaining 95% conversion in 6 hours vs 12 hours under isothermal conditions [9]
      • Catalyst injection control: Pulsed addition of ZnCl₂ catalyst in flow reactors eliminates mass transfer limitations, reducing cyclization time to 30 minutes [5]

      Table: Industrial-Scale Process Metrics

      ParameterBatch ProcessContinuous ProcessImprovement
      Cycle time72 h8 h89% ↓
      Solvent consumption1200 L/kg API300 L/kg API75% ↓
      Energy intensity850 kWh/kg210 kWh/kg75% ↓
      Space-time yield0.8 kg/m³·h5.2 kg/m³·h550% ↑

      Transitioning to continuous manufacturing with integrated PAT (Process Analytical Technology) allows real-time HPLC monitoring of intermediate conversions, reducing out-of-specification batches by 65% [5] [9].

      Properties

      CAS Number

      137862-53-4

      Product Name

      Valsartan

      IUPAC Name

      (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

      Molecular Formula

      C24H29N5O3

      Molecular Weight

      435.5 g/mol

      InChI

      InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1

      InChI Key

      ACWBQPMHZXGDFX-QFIPXVFZSA-N

      SMILES

      CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

      Solubility

      soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL
      Soluble in ethanol and methanol
      2.34e-02 g/L

      Synonyms

      48933, CGP
      CGP 48933
      Diovan
      Kalpress
      Miten
      N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
      Nisis
      Provas
      Tareg
      Vals
      valsartan

      Canonical SMILES

      CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

      Isomeric SMILES

      CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.